molecular formula C10H5ClFNO2 B13578811 1-Chloro-6-fluoroisoquinoline-3-carboxylic acid

1-Chloro-6-fluoroisoquinoline-3-carboxylic acid

Cat. No.: B13578811
M. Wt: 225.60 g/mol
InChI Key: LPRVXCMQTRIQRT-UHFFFAOYSA-N
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Description

1-Chloro-6-fluoroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 1-Chloro-6-fluoroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of isoquinoline derivatives, followed by carboxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity .

Industrial production methods may vary, but they generally involve similar steps on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and consistency .

Chemical Reactions Analysis

1-Chloro-6-fluoroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinoline derivatives or reduction to yield different isoquinoline compounds.

    Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-6-fluoroisoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-6-fluoroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Chloro-6-fluoroisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:

  • 1-Chloroisoquinoline-3-carboxylic acid
  • 6-Fluoroisoquinoline-3-carboxylic acid
  • 1-Chloro-6-methylisoquinoline-3-carboxylic acid

These compounds share similar structural features but differ in their chemical properties and reactivity.

Properties

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

1-chloro-6-fluoroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-9-7-2-1-6(12)3-5(7)4-8(13-9)10(14)15/h1-4H,(H,14,15)

InChI Key

LPRVXCMQTRIQRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1F)C(=O)O)Cl

Origin of Product

United States

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